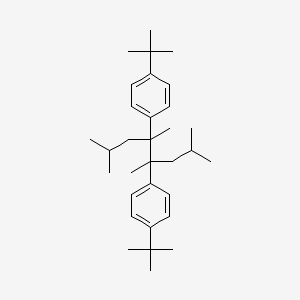
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane is an organic compound with the molecular formula C32H50 and a molecular weight of 434.7394 g/mol . This compound is characterized by its complex structure, which includes multiple methyl and tert-butyl groups attached to an octane backbone. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simpler organic molecules.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to meet the demand for high-purity material.
Chemical Reactions Analysis
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane undergoes various chemical reactions, including:
Scientific Research Applications
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane involves its interaction with various molecular targets:
Comparison with Similar Compounds
2,4,5,7-Tetramethyl-4,5-bis(4-tert-butylphenyl)octane can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
85668-75-3 |
|---|---|
Molecular Formula |
C32H50 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-tert-butyl-4-[5-(4-tert-butylphenyl)-2,4,5,7-tetramethyloctan-4-yl]benzene |
InChI |
InChI=1S/C32H50/c1-23(2)21-31(11,27-17-13-25(14-18-27)29(5,6)7)32(12,22-24(3)4)28-19-15-26(16-20-28)30(8,9)10/h13-20,23-24H,21-22H2,1-12H3 |
InChI Key |
MFHJPQMOWKNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C1=CC=C(C=C1)C(C)(C)C)C(C)(CC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















